molecular formula C12H15N3 B14865749 2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile

2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile

Cat. No.: B14865749
M. Wt: 201.27 g/mol
InChI Key: GIJOQRYNUHCYTB-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The azetidine ring may play a crucial role in binding to these targets, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoazetidin-1-yl)-3-phenylpropanenitrile is unique due to its specific structure, which combines an azetidine ring with a phenylpropanenitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-3-phenylpropanenitrile

InChI

InChI=1S/C12H15N3/c13-7-12(15-8-11(14)9-15)6-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9,14H2

InChI Key

GIJOQRYNUHCYTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(CC2=CC=CC=C2)C#N)N

Origin of Product

United States

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